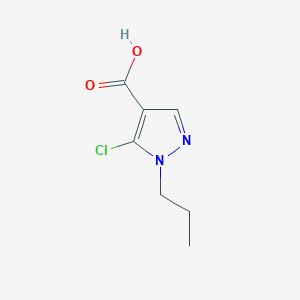
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride
Descripción general
Descripción
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the CAS Number: 2059932-59-9 . It has a molecular weight of 283.15 and its IUPAC name is ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is1S/C10H14N2O3.2ClH/c1-2-15-10(14)8(11)9(13)7-4-3-5-12-6-7;;/h3-6,8-9,13H,2,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride has a molecular weight of 283.15 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 5 . The exact mass and monoisotopic mass of the compound is 282.0537978 g/mol . The topological polar surface area is 85.4 Ų . The compound has a complexity of 211 .Aplicaciones Científicas De Investigación
Polymorphism Characterization
- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a related compound, was examined for its polymorphic forms using spectroscopic and diffractometric techniques. These studies are significant for understanding the physical and analytical characterization of such compounds (Vogt et al., 2013).
Reactivity Studies
- The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes was explored, leading to the synthesis of compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions showcase the compound's potential in creating novel chemical intermediates (Asadi et al., 2021).
Anti-Cancer Activity
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative, was synthesized and tested for its anti-cancer activity against human gastric cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Liu et al., 2019).
Herbicidal Properties
- Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates were synthesized and evaluated for their herbicidal activities, revealing the compound's potential in agricultural applications (Xu et al., 2017).
Environmental and Pharmaceutical Analysis
- Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a similar compound, was used as an ion-pairing reagent in capillary electrophoresis for metal analysis in environmental and pharmaceutical samples. This demonstrates the compound's utility in analytical chemistry (Belin & Gülaçar, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7;;/h3-6,8-9,13H,2,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSFMXXCWAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=NC=C1)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)


![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)



![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)


![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)
![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)

